molecular formula C7H2BrF2NO4 B1470576 4-Bromo-2,6-difluoro-3-nitrobenzoic acid CAS No. 1541923-72-1

4-Bromo-2,6-difluoro-3-nitrobenzoic acid

Cat. No. B1470576
CAS RN: 1541923-72-1
M. Wt: 282 g/mol
InChI Key: JTVBVJIHQVTGOP-UHFFFAOYSA-N
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Description

4-Bromo-2,6-difluoro-3-nitrobenzoic acid, also known as DFBN, is a chemical compound with the molecular formula C7H2BrF2NO4 . It has a molecular weight of 282 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H2BrF2NO4/c8-2-1-3(9)4(7(12)13)5(10)6(2)11(14)15/h1H,(H,12,13) .

Scientific Research Applications

Chemical Synthesis and Reactivity

The research on organometallic methods demonstrates the transformation of difluorobenzene derivatives into various benzoic acids, showcasing the chemical reactivity and potential synthetic applications of halogenated benzoic acids. For example, a study by Schlosser and Heiss (2003) highlights the selective conversion of 1,3-difluorobenzene into multiple benzoic acids, including pathways that could relate to the synthesis or functionalization of compounds similar to 4-Bromo-2,6-difluoro-3-nitrobenzoic acid (Schlosser & Heiss, 2003).

Stability Analysis

The stability-indicating HPLC-UV method for 4-bromomethyl-3-nitrobenzoic acid, a compound with similar functional groups, underlines the importance of understanding the stability and degradation products of nitroaromatic compounds. Such studies are crucial for the development of antitumoral agents and may provide a baseline for the stability of similar compounds (Maria Betânia de Freitas et al., 2014).

Structural and Molecular Analysis

Crystallographic studies and molecular structure analysis of benzoic acid derivatives offer insights into the intermolecular interactions, electronic structure, and potential for forming supramolecular frameworks. For instance, Pramanik et al. (2019) have determined the crystal structures of several benzoic acid derivatives, providing valuable information on the nature of intermolecular interactions and the potential for use in designing new materials (Pramanik et al., 2019).

Safety and Hazards

The safety information for 4-Bromo-2,6-difluoro-3-nitrobenzoic acid indicates that it may cause skin and eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to rinse cautiously with water for several minutes in case of contact with eyes .

Mechanism of Action

Target of Action

It’s known that similar compounds often target enzymes like cytochrome p450 .

Mode of Action

4-Bromo-2,6-difluoro-3-nitrobenzoic acid is believed to function as a competitive inhibitor of its target enzymes . This means it binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s function.

Biochemical Pathways

Given its potential role as an inhibitor of cytochrome p450 enzymes , it could impact the metabolism of various organic compounds.

Pharmacokinetics

Similar compounds are often well absorbed and distributed throughout the body, metabolized primarily in the liver (often involving cytochrome p450 enzymes), and excreted via the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific biochemical pathways it affects. As a potential inhibitor of cytochrome P450 enzymes, it could alter the metabolism of various substances within the body .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, it’s known that similar compounds can be sensitive to light .

properties

IUPAC Name

4-bromo-2,6-difluoro-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF2NO4/c8-2-1-3(9)4(7(12)13)5(10)6(2)11(14)15/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVBVJIHQVTGOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)[N+](=O)[O-])F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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